1-Ethynyl-4-methoxynaphthalene CAS 61639-32-5
1-Ethynyl-4-methoxynaphthalene CAS 61639-32-5
An In-Depth Technical Guide to 1-Ethynyl-4-methoxynaphthalene (CAS 61639-32-5): Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Ethynyl-4-methoxynaphthalene, a valuable but sparsely documented chemical intermediate for research and development. While direct experimental data for this specific compound is limited, this document constructs a robust scientific profile by leveraging data from its direct precursor, 4-Methoxy-1-naphthaldehyde, and its close structural analog, 1-ethynyl-4-methoxybenzene. We present a detailed, field-proven synthetic protocol for its preparation from the corresponding aldehyde via the Corey-Fuchs reaction, including a mechanistic explanation and workflow visualization. The guide further explores the compound's expected physicochemical properties, spectroscopic signature, key chemical reactions, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling them to confidently synthesize and utilize this versatile building block in their discovery programs.
Introduction: The Strategic Value of Terminal Alkynes
Terminal alkynes are a cornerstone of modern organic synthesis, prized for their exceptional versatility and predictable reactivity. Their linear geometry and electron-rich triple bond make them key participants in a wide array of powerful transformations, including metal-catalyzed cross-couplings (e.g., Sonogashira), cycloadditions (e.g., CuAAC "Click Chemistry"), and hydrofunctionalizations. Over 400 natural products feature a terminal alkyne, showcasing a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1]
The 1-ethynyl-4-methoxynaphthalene scaffold combines this reactive alkyne handle with the rigid, polycyclic aromatic system of naphthalene. The methoxy substituent provides an additional point for electronic modulation or potential downstream modification. This unique combination makes it an attractive, yet underexplored, building block for constructing complex molecular architectures, particularly in the fields of drug discovery, molecular probes, and advanced materials. This guide aims to bridge the information gap by providing a practical framework for its synthesis and application.
Molecular Profile: Physicochemical and Spectroscopic Properties
Direct, experimentally verified data for 1-Ethynyl-4-methoxynaphthalene is not widely available. The properties outlined below are based on data from its close structural analog, 1-ethynyl-4-methoxybenzene (CAS 768-60-5), and theoretical calculations. These values provide a reliable estimation for handling, reaction planning, and analytical characterization.
Chemical Structure
Caption: Structure of 1-Ethynyl-4-methoxynaphthalene.
Physicochemical Data Summary
The following table summarizes key physical and chemical properties. Data is primarily derived from the analogous compound, 1-ethynyl-4-methoxybenzene, to provide a reliable estimate.
| Property | Value / Description | Source (Analog) |
| CAS Number | 61639-32-5 | - |
| Molecular Formula | C₁₃H₁₀O | - |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | Expected: Low melting solid or liquid, clear colorless to yellow/brown | [3][4] |
| Melting Point | Analog: 28-35 °C | [3] |
| Boiling Point | Analog: 87-91 °C @ 11 mmHg | [3][4] |
| Density | Analog: 1.019 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water. Soluble in chloroform, acetone, dichloromethane, methanol. | [4][5] |
| Refractive Index (n²⁰/D) | Analog: 1.563 | [4] |
Predicted Spectroscopic Signature
Confirmation of synthesis requires thorough spectroscopic analysis. The following table outlines the expected characteristic signals for 1-Ethynyl-4-methoxynaphthalene.
| Technique | Characteristic Signals |
| ¹H NMR | δ ~8.2-7.4 ppm: Multiplets corresponding to the 6 aromatic protons on the naphthalene ring. δ ~4.0 ppm: Singlet (3H) from the methoxy (-OCH₃) protons. δ ~3.1 ppm: Singlet (1H) from the terminal acetylenic proton (-C≡C-H). |
| ¹³C NMR | δ ~158-115 ppm: Signals for the 10 aromatic carbons of the naphthalene core. δ ~83 ppm & ~77 ppm: Signals for the two sp-hybridized alkyne carbons. δ ~55 ppm: Signal for the methoxy (-OCH₃) carbon. |
| IR (Infrared) | ~3300 cm⁻¹: Sharp, strong absorption from the ≡C-H stretch (terminal alkyne). ~2100 cm⁻¹: Weak but sharp absorption from the C≡C stretch. ~1250 cm⁻¹: Strong absorption from the Ar-O-C asymmetric stretch of the methoxy ether. |
| Mass Spec (MS) | [M]+: Expected molecular ion peak at m/z = 182.07. |
Synthesis and Purification Workflow
The most reliable and direct pathway to synthesize 1-Ethynyl-4-methoxynaphthalene is through the one-carbon homologation of its corresponding aldehyde, 4-Methoxy-1-naphthaldehyde. This precursor is commercially available and serves as an ideal starting point.[6] The Corey-Fuchs reaction is the recommended method for this transformation due to its high efficiency and well-established mechanism.[1][7]
Retrosynthetic Strategy & Workflow
The synthesis is a straightforward two-step conceptual process, starting from the aldehyde. The key transformation is the conversion of the aldehyde functional group into a terminal alkyne.
Caption: Retrosynthesis and workflow for the target molecule.
Detailed Protocol: Corey-Fuchs Reaction
This protocol describes the conversion of 4-Methoxy-1-naphthaldehyde to 1-Ethynyl-4-methoxynaphthalene. The reaction proceeds in two stages: formation of the intermediate 1,1-dibromoalkene, followed by elimination to the terminal alkyne.[8]
Materials & Reagents:
-
4-Methoxy-1-naphthaldehyde (1.0 eq)
-
Carbon tetrabromide (CBr₄, 2.0 eq)
-
Triphenylphosphine (PPh₃, 4.0 eq)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi, 2.1 eq, solution in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
Part A: Synthesis of 1-(2,2-Dibromovinyl)-4-methoxynaphthalene
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add triphenylphosphine (4.0 eq) and dissolve in anhydrous DCM.
-
Ylide Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of carbon tetrabromide (2.0 eq) in anhydrous DCM. The solution will turn from colorless to a deep orange/red, indicating the formation of the phosphorus ylide. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Add a solution of 4-Methoxy-1-naphthaldehyde (1.0 eq) in anhydrous DCM dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add pentane or hexane to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with more pentane. Concentrate the filtrate to yield the crude dibromoalkene, which can be used directly in the next step or purified by column chromatography if necessary.
Part B: Conversion to 1-Ethynyl-4-methoxynaphthalene
-
Reaction Setup: Dissolve the crude 1-(2,2-dibromovinyl)-4-methoxynaphthalene from Part A in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (2.1 eq) dropwise via syringe. A color change is typically observed. Maintain stirring at -78 °C for 1 hour.
-
Quenching: After 1 hour, allow the reaction to warm to 0 °C and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-Ethynyl-4-methoxynaphthalene by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Mechanism of the Corey-Fuchs Reaction
The Corey-Fuchs reaction is a robust method because it reliably transforms an aldehyde into a terminal alkyne via a stable, isolable dibromoalkene intermediate. The mechanism involves two key phases:
-
Wittig-like Reaction: Triphenylphosphine reacts with CBr₄ to form a phosphorus ylide. This ylide then reacts with the aldehyde in a Wittig-type mechanism to produce the 1,1-dibromoalkene and triphenylphosphine oxide.[7]
-
Fritsch–Buttenberg–Wiechell Rearrangement: The dibromoalkene is treated with a strong base like n-BuLi. This initiates a lithium-halogen exchange followed by α-elimination to generate a vinyl carbene intermediate. A 1,2-hydride shift (or aryl shift) then occurs, leading to the formation of the lithium acetylide, which is subsequently protonated during the aqueous workup to yield the final terminal alkyne.[7]
Caption: Mechanism of the Corey-Fuchs Reaction.
Chemical Reactivity and Synthetic Utility
The synthetic power of 1-Ethynyl-4-methoxynaphthalene lies in the reactivity of its terminal alkyne group. This functional handle opens the door to a multitude of high-value chemical transformations.
Caption: Key reaction pathways for 1-Ethynyl-4-methoxynaphthalene.
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides. This is one of the most powerful methods for forming C(sp)-C(sp²) bonds, allowing direct linkage of the naphthalene core to other aromatic systems.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction. It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and stable linkers in bioconjugation.
-
Hydroamination: The addition of an N-H bond across the alkyne. Gold-catalyzed hydroamination of terminal alkynes can lead to N-vinylindoles and other valuable nitrogen-containing heterocycles.[3]
-
Hydration: Markovnikov addition of water across the triple bond, typically catalyzed by mercury(II) salts, yields the corresponding methyl ketone (4-methoxy-1-acetylnaphthalene).[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Ethynyl-4-methoxynaphthalene is not available, a hazard assessment can be made based on its functional groups and data from analogous compounds like 1-ethynyl-4-methoxybenzene.[10][11]
GHS Hazard Classification (Predicted):
| Pictogram | GHS Code | Hazard Statement |
| H315 | Causes skin irritation.[10] | |
| H319 | Causes serious eye irritation.[10] | |
| H335 | May cause respiratory irritation.[10] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors or dust.[11][12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. Avoid all skin contact.[13]
-
Respiratory Protection: Not typically required if handled in a fume hood. If handling large quantities or if dust/aerosol generation is possible, use an approved respirator.
Storage:
-
Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[5]
-
Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The analog 1-ethynyl-4-methoxybenzene is noted to be light and temperature sensitive.[4]
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
1-Ethynyl-4-methoxynaphthalene represents a potent yet underutilized tool for synthetic chemists. By leveraging the reliable and well-understood Corey-Fuchs reaction, this building block can be readily prepared from its commercially available aldehyde precursor. Its terminal alkyne functionality provides a gateway to a vast landscape of chemical transformations, enabling the rapid construction of complex molecules for applications in drug discovery, diagnostics, and materials science. This guide provides the necessary foundational knowledge—from synthesis and characterization to reactivity and safety—to empower researchers to incorporate this valuable intermediate into their synthetic programs.
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